molecular formula C21H19N3O2 B4481554 N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide

N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide

Cat. No.: B4481554
M. Wt: 345.4 g/mol
InChI Key: MYKNKSXMLDYMRJ-UHFFFAOYSA-N
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Description

N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenyl group attached to an isonicotinamide moiety, with a phenylethylamino carbonyl group as a substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide typically involves a multi-step process. One common method starts with the reaction of 4-aminobenzoyl chloride with 1-phenylethylamine to form an intermediate product. This intermediate is then reacted with isonicotinic acid under specific conditions to yield the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as glacial acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Catalysts: Glacial acetic acid, palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a phenylethylamino carbonyl group and an isonicotinamide moiety. This unique structure allows it to participate in a broader range of chemical reactions and potentially exhibit different biological activities .

Properties

IUPAC Name

N-[4-(1-phenylethylcarbamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15(16-5-3-2-4-6-16)23-20(25)17-7-9-19(10-8-17)24-21(26)18-11-13-22-14-12-18/h2-15H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKNKSXMLDYMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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